

Engineering the Vindoline Pathway in Yeast Using Tabersonine: Application Notes and Protocols

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Compound of Interest

Compound Name: *Tabersonine*

Cat. No.: *B1681870*

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This document provides detailed application notes and protocols for the metabolic engineering of *Saccharomyces cerevisiae* to produce the therapeutically important monoterpene indole alkaloid (MIA), vindoline, from its precursor, **tabersonine**. These guidelines are based on successful strategies that have significantly increased vindoline titers, offering a promising alternative to extraction from the Madagascar periwinkle (*Catharanthus roseus*).

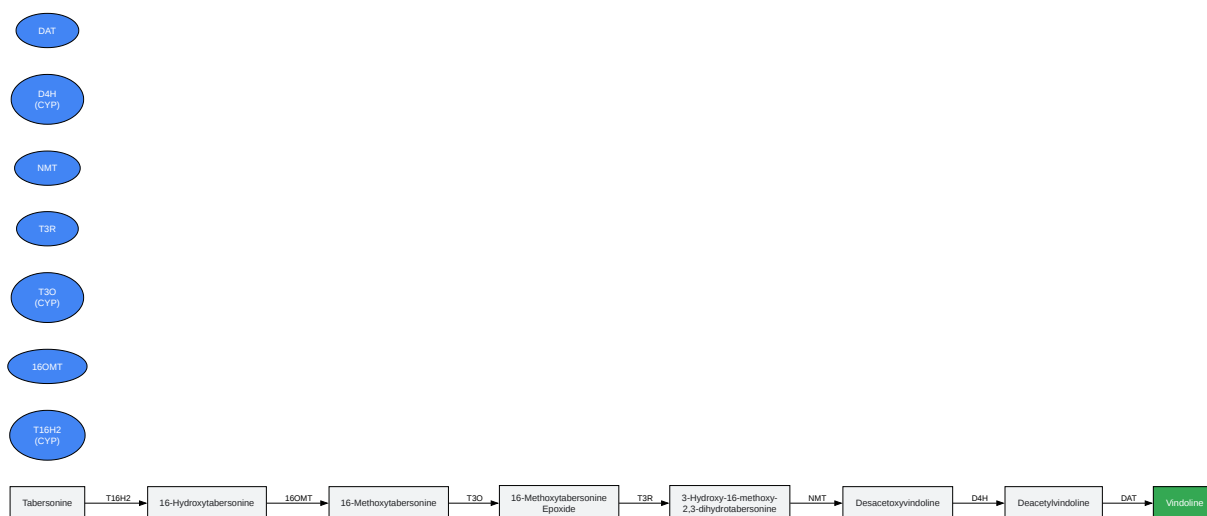
Introduction

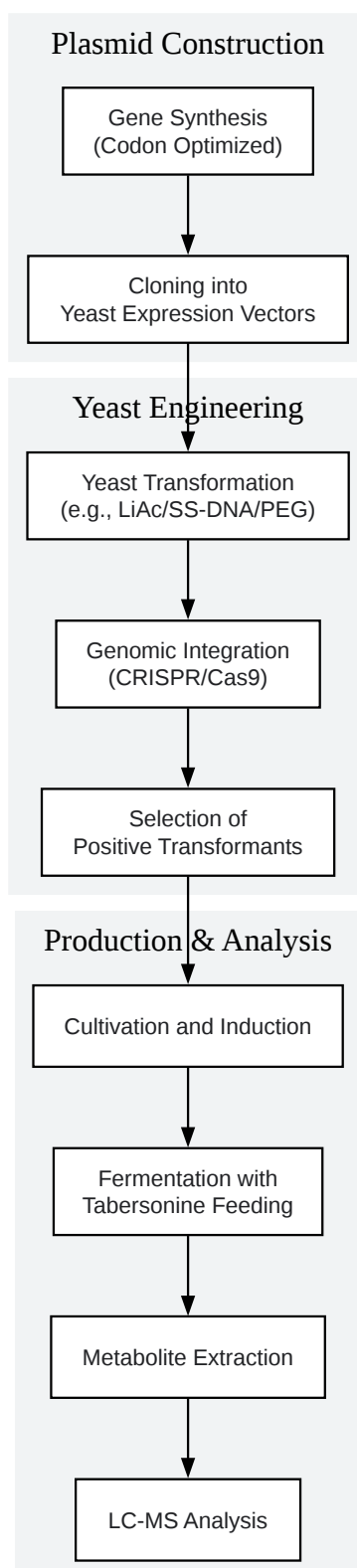
Vindoline is a critical precursor for the semi-synthesis of the potent anticancer drugs vinblastine and vincristine. The natural abundance of these compounds in *C. roseus* is low, leading to high costs and potential supply chain vulnerabilities. Reconstituting the seven-step enzymatic pathway from **tabersonine** to vindoline in a microbial host like *S. cerevisiae* presents a scalable and sustainable production platform.

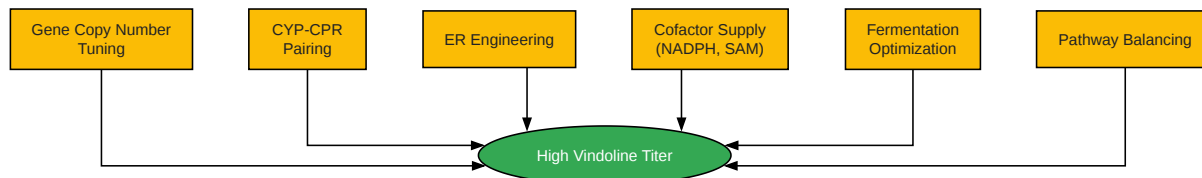
The biosynthetic pathway involves a series of complex enzymatic reactions catalyzed by enzymes from *C. roseus*. Key metabolic engineering strategies have focused on optimizing the expression of these enzymes, enhancing cofactor availability, and refining fermentation processes to achieve high yields. Titers as high as 266 mg/L of vindoline have been reported, demonstrating the potential of yeast as a robust chassis for producing this valuable pharmaceutical precursor.^{[1][2][3]}

The Vindoline Biosynthetic Pathway from Tabersonine

The conversion of **tabersonine** to vindoline in engineered yeast requires the heterologous expression of seven enzymes from *C. roseus*. The pathway is initiated by two cytochrome P450 enzymes (T16H2 and T3O) and involves subsequent reduction, methylation, hydroxylation, and acetylation steps.







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